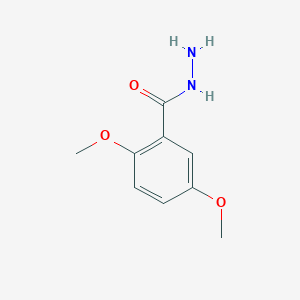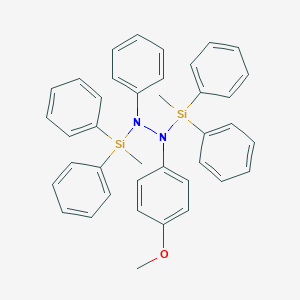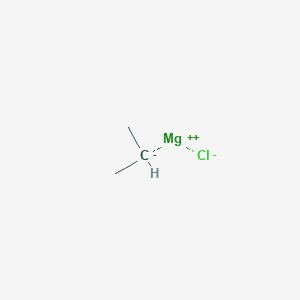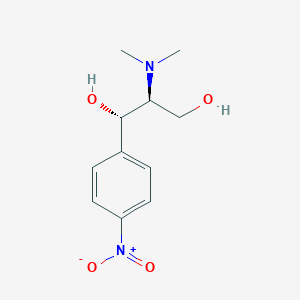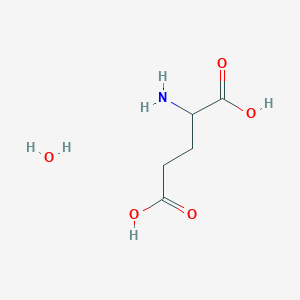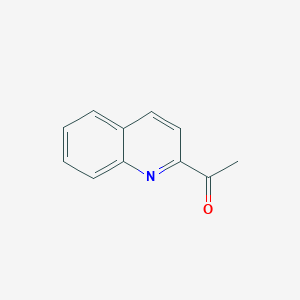
2-tert-Butylanthracene
Overview
Description
2-tert-Butylanthracene (2-tBA) is a polycyclic aromatic hydrocarbon (PAH) that is widely used as an intermediate in the synthesis of a variety of organic compounds. It has been used in a variety of scientific applications, including laboratory research and clinical studies. 2-tBA is considered to be a potential environmental hazard due to its potential to accumulate in the environment and its potential to cause health problems.
Scientific Research Applications
Crystal Structure and NMR Relaxation Studies : 2-tert-Butylanthracene's molecular and crystal structures were correlated with its dynamical nuclear magnetic resonance determination, particularly focusing on the motions of tert-butyl groups in the solid state (Rheingold, Beckmann et al., 2008).
Blue-Light Emitting Material : It has been used to synthesize an efficient blue-light emitter, specifically for organic light-emitting diodes (OLEDs), demonstrating high quantum efficiency and color purity (Chien, Chen et al., 2009).
Photochemical Reactions : The pressure dependence of 9-tert-Butylanthracene's Dewar isomerization, both forward and reverse reactions, has been investigated, revealing insights into the molecule's reaction mechanisms under different pressures (Tong, Cruz et al., 2014).
Catalysis in Organic Reactions : this compound has been used in tert-butylation reactions of various organic compounds, showcasing its potential as a catalyst (Armengol, Corma et al., 1997).
Investigation of Internal Rotation : The internal rotation and ring inversion mechanics in 9-tert-Butylanthracene were studied, providing insights into its molecular dynamics (Penner, Chang et al., 1999).
Photophysical and Photochemical Processes Study : The effect of substituents on photophysical and photochemical processes was examined, particularly focusing on the formation and decomposition of endoperoxides (Dabestani, Higgin et al., 2000).
Application in OLEDs : It has been utilized in the synthesis of anthracene derivatives for non-doped blue organic light-emitting diodes, highlighting its role in achieving high brightness and color purity (Chen, Lin et al., 2012).
Polymorphism and Molecular Structure Analysis : Studies on concomitant polymorphism in organic solids have been conducted, examining the relationship between crystal and molecular structure and the dynamics of tert-butyl and methyl groups (Beckmann, Rablen et al., 2019).
Synthesis and Redox Properties Study : Research on the synthesis and redox properties of bis(hydroxoruthenium) complexes with quinone and bipyridine ligands has been explored (Wada, Tsuge et al., 2001).
Electronic, Optical, and Spectroscopic Analysis : The electronic, optical, and spectroscopic properties of TBADN (2-tert-Butyl-9,10-di(naphth-2-yl) anthracene) have been analyzed, highlighting its potential in organic semiconductors and optoelectronic devices (Erdoğan, Gündüz et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-tert-Butylanthracene is certain specific enzymes . These enzymes play a crucial role in various metabolic pathways within the cell.
Mode of Action
This compound acts as an inhibitor for its target enzymes . By binding to these enzymes, it disrupts their normal function, leading to alterations in the metabolic pathways they are involved in .
Biochemical Pathways
It’s known that the compound causes disruptions in metabolic pathways due to its inhibitory action on specific enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the disruption of metabolic pathways . This disruption can lead to changes in the normal functioning of the cell.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-tert-Butylanthracene are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-documented. It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is suggested that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-tert-butylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-18(2,3)17-9-8-15-10-13-6-4-5-7-14(13)11-16(15)12-17/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPXZSIKOVBSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066419 | |
| Record name | 2-tert-Butylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18801-00-8 | |
| Record name | 2-tert-Butylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18801-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthracene, 2-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018801008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 2-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-butyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


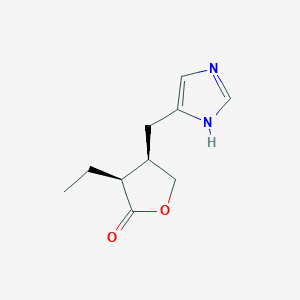

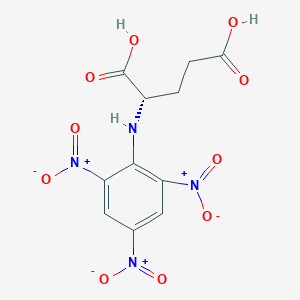

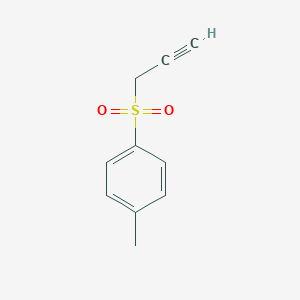
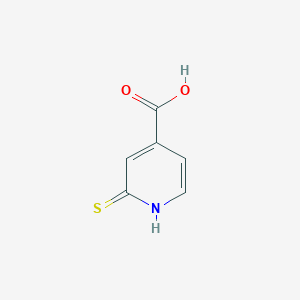
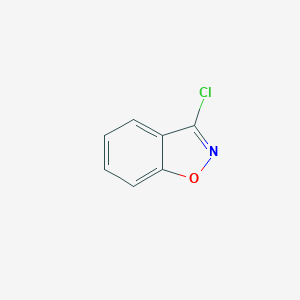
![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)
